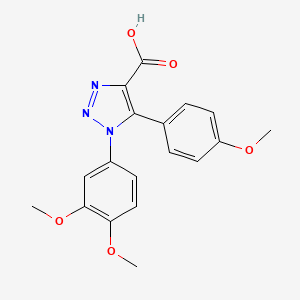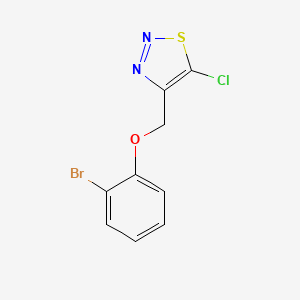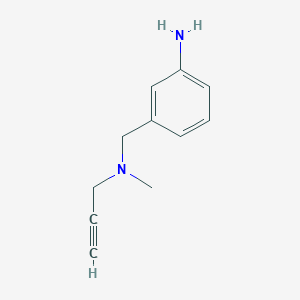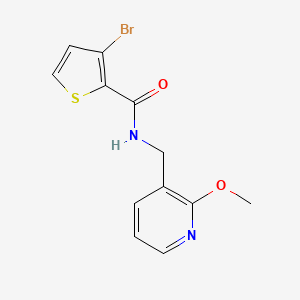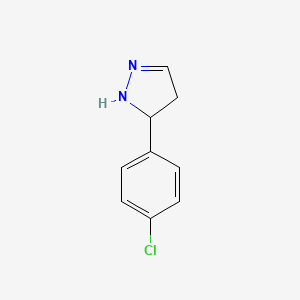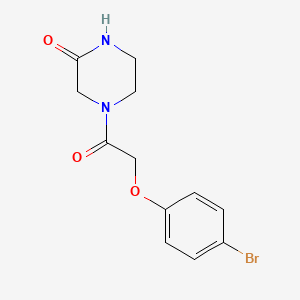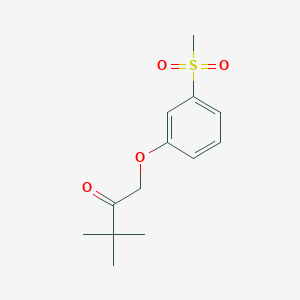![molecular formula C26H36N2OP+ B14903378 (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with a unique structure that includes a diazaphosphole ring and multiple trimethylbenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylbenzylamine with a suitable phosphole precursor, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反応の分析
Types of Reactions
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide back to its parent phosphole compound.
Substitution: The trimethylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmos
特性
分子式 |
C26H36N2OP+ |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(3aR,7aR)-1,3-bis[(2,4,6-trimethylphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C26H36N2OP/c1-17-11-19(3)23(20(4)12-17)15-27-25-9-7-8-10-26(25)28(30(27)29)16-24-21(5)13-18(2)14-22(24)6/h11-14,25-26H,7-10,15-16H2,1-6H3/q+1/t25-,26-/m1/s1 |
InChIキー |
AXLXAPRQQJEHSZ-CLJLJLNGSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)CN2C3CCCCC3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
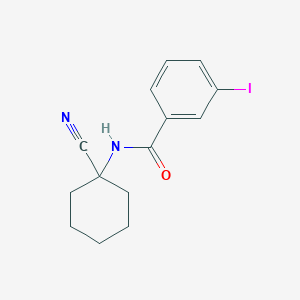

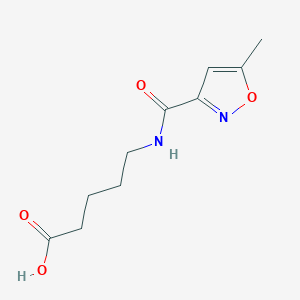
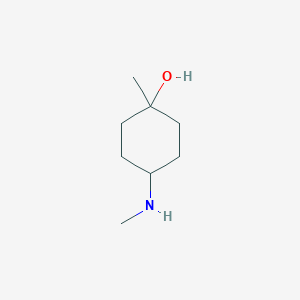
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
